molecular formula C16H18N4 B8625023 3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine

3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine

Cat. No.: B8625023
M. Wt: 266.34 g/mol
InChI Key: OGKGQLPOSHCXJH-UHFFFAOYSA-N
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Description

3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine is a complex organic compound belonging to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine typically involves multi-step organic reactions. One common method is the Fischer indolisation followed by N-alkylation. This process involves the reaction of aryl hydrazines with ketones to form indoles, which are then alkylated using alkyl halides . The reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the formation of the indazole core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for high yield and purity, often involving continuous flow chemistry techniques to ensure consistent production. The use of microwave irradiation can also be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H18N4

Molecular Weight

266.34 g/mol

IUPAC Name

3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine

InChI

InChI=1S/C16H18N4/c1-3-14-16-13(17)8-5-9-15(16)20(19-14)10-12-7-4-6-11(2)18-12/h4-9H,3,10,17H2,1-2H3

InChI Key

OGKGQLPOSHCXJH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2=CC=CC(=C21)N)CC3=CC=CC(=N3)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-((6-methylpyridin-2-yl)methyl)-4-nitro-3-vinyl-1H-indazole (161 mg, 0.547 mmol) and 20% palladium hydroxide on carbon (38.4 mg, 0.0547 mmol) was stirred in methanol (3 mL) under an atmosphere of hydrogen for 3 hours. The mixture was diluted with methanol and filtered through glass fiber filter paper. The filtrate was concentrated under reduced pressure to give 3-ethyl-1-((6-methylpyridin-2-yl)methyl)-1H-indazol-4-amine (142 mg).
Quantity
161 mg
Type
reactant
Reaction Step One
Quantity
38.4 mg
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 1-((6-methylpyridin-2-yl)methyl)-4-nitro-3-vinyl-1H-indazole (28.2 g, 95.8 mmol, Example 5, step C) in EtOH/DCM (300 mL/10 mL) was added palladium hydroxide (15 g, 20% wt). The reaction was purged with N2 and charged with hydrogen to 45 psi. The reaction was recharged during the reaction to 45 psi 4-5 times for the first 30 minutes. After 2 hours, the reaction was stopped, filtered through Celite, and the filter pad was washed with MeOH/DCM/Et3N (1 L, 10:1:1). The filtrate was concentrated and silica gel chromatography (EtOAc/hexanes 1:3) to provide the desired product (22.4 g).
Quantity
28.2 g
Type
reactant
Reaction Step One
Name
EtOH DCM
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One

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